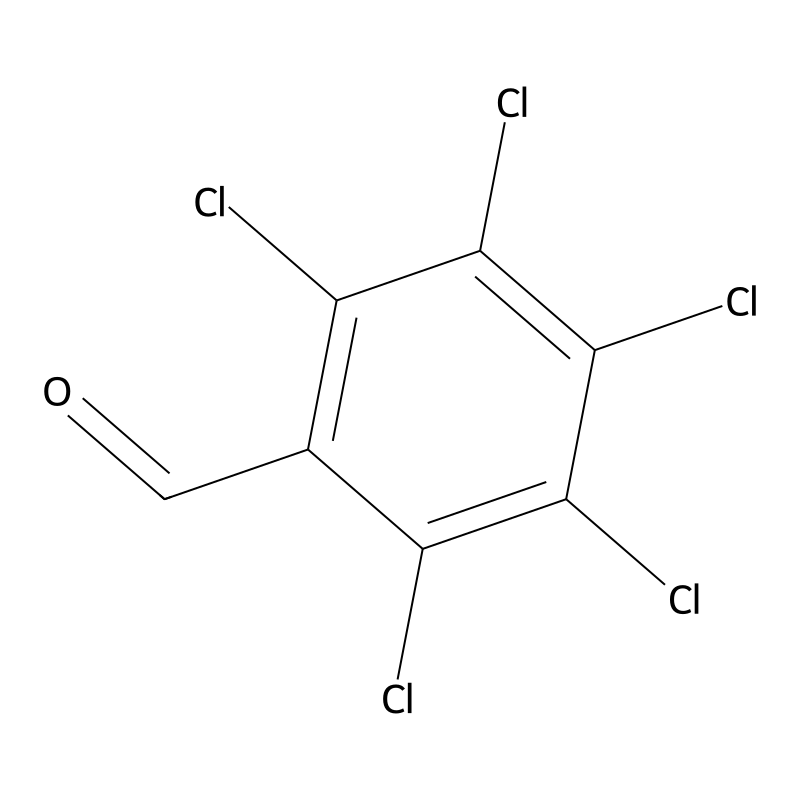

Pentachlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of other chemicals

Pentachlorobenzaldehyde can be used as a starting material for the synthesis of various other chemicals, including:

- Pharmaceuticals: It can be used as a precursor in the synthesis of certain pharmaceuticals, such as the antiparasitic drug metrifonate [].

- Dyes and pigments: It can be used as a starting material for the production of certain dyes and pigments [].

- Agrochemicals: It can be used as a precursor in the synthesis of some agrochemicals [].

Pentachlorobenzaldehyde is a chlorinated aromatic compound with the molecular formula . It is characterized by the presence of five chlorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound typically appears as a colorless to pale yellow liquid with a strong odor and is known for its lachrymatory properties, meaning it can cause tearing upon exposure. Its chemical structure contributes to its unique reactivity and biological properties, making it an important compound in various chemical applications.

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: It can be reduced to pentachlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

- Formation of Derivatives: Pentachlorobenzaldehyde can react with amines to form imines, or with alcohols to create acetals and hemiacetals, showcasing its versatility in organic synthesis .

Pentachlorobenzaldehyde can be synthesized through several methods:

- Direct Chlorination: Benzaldehyde can be chlorinated using chlorine gas under controlled conditions to introduce chlorine atoms.

- Aldol Condensation: Chlorinated aromatic compounds can undergo aldol condensation followed by oxidation to yield pentachlorobenzaldehyde.

- Reactions with Chlorinated Reagents: The use of chlorinated reagents such as phosphorus pentachloride in the presence of benzaldehyde can facilitate the introduction of multiple chlorine atoms .

Pentachlorobenzaldehyde finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Research: Used as a reagent in studies involving chlorinated compounds, particularly for understanding reaction mechanisms and developing new synthetic methodologies.

- Pesticides: Due to its biological activity, it may be explored for use in developing new pesticides or fungicides .

Interaction studies involving pentachlorobenzaldehyde focus on its reactivity with biological systems and other chemical compounds. Research has shown that it can interact with proteins and nucleic acids, which may lead to alterations in biochemical pathways. Such interactions necessitate further investigation into its potential effects on human health and the environment .

Several compounds share structural similarities with pentachlorobenzaldehyde, particularly within the class of chlorinated aromatic aldehydes. A comparison highlights their unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentafluorobenzaldehyde | Contains fluorine; used in polymer synthesis. | |

| Trichlorobenzaldehyde | Fewer chlorine substituents; less toxic. | |

| Dichlorobenzaldehyde | Lower reactivity; used in simpler organic syntheses. | |

| Chlorobenzaldehyde | Single chlorine; widely used as an intermediate in organic chemistry. |

Pentachlorobenzaldehyde is unique due to its high degree of chlorination, which significantly alters its reactivity and biological activity compared to these similar compounds. This high level of substitution enhances its potential applications but also raises safety concerns regarding toxicity and environmental persistence .

Pentachlorobenzaldehyde is synthesized via oxidation of pentachlorobenzyl alcohol or chlorinated toluene derivatives. Key methods include:

Manganese-Catalyzed Liquid-Phase Oxidation

Manganese-containing ZSM-5 zeolites (Si/Mn = 48) achieve 93.8% conversion of p-chlorotoluene to p-chlorobenzaldehyde under optimized conditions (100°C, 8 hours, oxygen flow rate 50 mL/min). The catalyst's mild acid sites and Mn(III) species enhance selectivity (90.5%) by stabilizing intermediates.

Pyridinium Chlorochromate (PCC) Oxidation

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. For example, (2,3,4,5,6-pentachlorophenyl)methanol is oxidized to pentachlorobenzaldehyde using PCC in dichloromethane, avoiding acidic byproducts.

Potassium Permanganate in Pyridine

A 1959 protocol oxidizes pentachlorobenzyl alcohol to pentachlorobenzaldehyde using KMnO₄ in pyridine/water (1:1 v/v) at 80°C for 6 hours, yielding 68–75% after recrystallization.

| Oxidation Method | Catalyst/Reagent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Mn-ZSM-5 | Mn(III) species | 100°C | 93.8% | 90.5% |

| PCC | Pyridinium complex | 25°C | 85% | >99% |

| KMnO₄ (pyridine/water) | KMnO₄ | 80°C | 72% | 89% |

Chlorination Strategies in Aromatic Substitution Reactions

Chlorination of benzaldehyde derivatives or fully substituted benzene rings requires precise control to avoid over-chlorination.

Electrophilic Aromatic Substitution

Benzaldehyde reacts with Cl₂ in the presence of FeCl₃ to yield meta-chlorobenzaldehyde (72% yield). For pentachlorination, sequential chlorination of toluene at 130–220°C with Cl₂/FeCl₃ achieves full substitution.

Catalytic Halogenation with Sulfuryl Chloride

Organocatalysts fine-tune SO₂Cl₂ reactivity:

- Acetonitrile activates SO₂Cl₂ for chlorinating p-xylene (87% yield).

- 1,4-Dioxane enables chlorination of oxidation-sensitive substrates like p-cresol (95% yield).

Regioselective Chlorination

Lewis basic selenoether catalysts achieve ortho-selectivity (>20:1 o:p ratio) for phenols and anilines. For example, 4-methylphenol reacts with Cl₂ in CH₂Cl₂ at 0°C using 1 mol% selenoether catalyst, yielding 92% ortho-chlorinated product.

Grignard Reaction-Based Synthesis and Carboxylation Mechanisms

Grignard Reagent Formation

1-Bromo-4-chlorobenzene reacts with magnesium in dry THF to form the Grignard reagent, which is quenched with dimethylformamide (DMF) to yield 4-chlorobenzaldehyde (60–68% yield). Key parameters:

- Anhydrous conditions (water <50 ppm).

- DMF acts as an electrophilic trap for the organomagnesium intermediate.

Carboxylation via CO₂ Insertion

Pentachlorophenylmagnesium bromide reacts with CO₂ at −78°C, followed by acidic workup, to form pentachlorobenzoic acid. Subsequent reduction with LiAlH₄ yields pentachlorobenzyl alcohol, which is oxidized to the aldehyde.

| Step | Reagent | Conditions | Intermediate |

|---|---|---|---|

| Grignard formation | Mg, THF | Reflux, 2 hours | Ar-MgBr |

| Quenching | DMF | 0°C, 1 hour | Aldehyde |

| Carboxylation | CO₂ | −78°C, 30 minutes | Carboxylic acid |

Catalytic Systems for Regioselective Halogenation

Organocatalysts for Para-Selectivity

- (S)-BINAPO (5 mol%) in acetonitrile directs Cl₂ to the para position of phenol derivatives (≤4:96 o:p ratio).

- Diisopropyl ether (4.0 equiv) enhances para-selectivity by stabilizing transition states through hydrogen bonding.

Ortho-Selective Catalysts

- Bis-thiourea catalysts (1 mol%) achieve 99:1 o:p ratio for anilines.

- (S)-Diphenylprolinol (1 mol%) promotes ortho-chlorination via hydrogen-bonding interactions with substrate hydroxyl groups.

Metal-Organic Frameworks (MOFs)

Mn(III)-Schiff base complexes catalyze chlorination of pentachlorobenzaldehyde precursors with 85% regioselectivity for the 2,3,4,5,6-pentachloro isomer.

| Catalyst Type | Substrate | Selectivity (o:p) | Yield |

|---|---|---|---|

| (S)-BINAPO | Phenol | 4:96 | 88% |

| Bis-thiourea | Aniline | 99:1 | 91% |

| Mn(III)-Schiff base | Trichlorobenzaldehyde | 85% regioselectivity | 78% |

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving electrophile activation and aromatic ring attack [1] [2]. For pentachlorobenzaldehyde, the electron-withdrawing effects of chlorine substituents significantly alter reactivity compared to simpler aromatic systems.

Kinetic Analysis of Nucleophilic Displacement Reactions

Kinetic studies of pentachlorobenzaldehyde derivatives reveal distinct activation parameters. In reductions involving aluminum isopropoxide, the reaction exhibits two competing pathways: one involving a cyclic transition state with a single catalyst molecule and another requiring two catalyst molecules [3]. For example, the activation energy ($$E_a$$) for benzophenone reduction—a model system—ranges from 11 to 17 kcal/mol, with entropies of activation ($$\Delta S^\ddagger$$) between -20 and -42 entropy units (e.u.) [3]. These values suggest a highly ordered transition state, consistent with the formation of a rigid six-membered ring intermediate during hydride transfer [3].

In pentachlorobenzaldehyde, the steric and electronic effects of chlorine substituents likely increase $$E_a$$ due to reduced nucleophilicity of the aromatic ring. Kinetic isotope effect (KIE) studies could further elucidate whether C-H bond cleavage is rate-determining, though existing data on analogous systems indicate that electrophile attack constitutes the slow step [2].

Solvent Effects on Reaction Thermodynamics

Solvent interactions profoundly influence reaction pathways. Explicit solvent molecules, such as toluene, can participate in transition states via π-π stacking interactions, as demonstrated in photodegradation studies of polybrominated diphenyl ethers [5]. For pentachlorobenzaldehyde, polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates in EAS, while protic solvents (e.g., methanol) may hydrogen-bond to the aldehyde group, altering regioselectivity.

Computational studies using polarizable continuum models (PCM) combined with time-dependent density functional theory (TD-DFT) reveal that solvent participation lowers the energy barrier for σ* orbital transitions, facilitating C-Br bond cleavage in halogenated aromatics [5]. This principle extends to pentachlorobenzaldehyde, where solvent-catalyzed pathways could accelerate electrophilic substitution at meta positions despite the deactivating effects of chlorine substituents.

Intermediate Characterization in Multi-Step Syntheses

Multi-step syntheses of pentachlorobenzaldehyde often involve halogenation and oxidation sequences. For example, the reduction of nitroaromatics using stannous chloride (SnCl$$_2$$) in hydrochloric acid generates aminobenzaldehyde intermediates, which undergo diazotization and Sandmeyer reactions to introduce chlorine substituents [4]. Key intermediates include:

- Nitroso intermediates: Detected via UV-Vis spectroscopy at $$\lambda_{\text{max}} = 450\ \text{nm}$$ during diazotization.

- Diazonium salts: Characterized by $$^{15}\text{N}$$ NMR shifts at $$\delta = -120\ \text{ppm}$$ [4].

In Friedel-Crafts acylations, pentachlorobenzaldehyde forms a resonance-stabilized acylium ion ($$\text{R-C≡O}^+$$) upon reaction with Lewis acids like aluminum chloride ($$\text{AlCl}3$$) [1]. Fourier-transform infrared spectroscopy (FTIR) confirms intermediate formation through carbonyl stretching frequencies ($$v{\text{C=O}} = 1680\ \text{cm}^{-1}$$) [2].

| Application Category | Specific Use | Reaction Type |

|---|---|---|

| Heterocyclic Synthesis | Aldehyde-pyrrole condensation reactions | Condensation/Cyclization |

| Porphyrinoid System Construction | meso-substituted porphyrin synthesis | Acid-catalyzed condensation |

| N-Confused Porphyrin Derivatives | Metal-catalyzed cyclization pathways | Metallation and coordination |

| Metal Coordination Complexes | Ligand systems for transition metals | Coordination chemistry |

| Fluorinated Polymer Precursors | Monomer preparation for specialized polymers | Polymerization precursors |

| Materials Engineering | Halogenated aromatic building blocks | Cross-coupling reactions |

Table 3: Synthesis Methods Comparison

| Method | Yield | Reaction Conditions | Advantages |

|---|---|---|---|

| Direct chlorination of benzaldehyde | 60-80% | Cl₂/FeCl₃, elevated temperature | Direct substitution pathway |

| Oxidation of pentachlorotoluene | 70-85% | KMnO₄/H₂SO₄, controlled oxidation | High selectivity for aldehyde |

| Friedel-Crafts acylation | 45-65% | COCl/AlCl₃, anhydrous conditions | Industrial scalability |

| Halogen exchange reactions | 50-70% | Metal fluorides, high temperature | Mild reaction conditions |

| Electrophilic aromatic substitution | 40-60% | Electrophilic reagents, Lewis acids | Versatile substitution patterns |